3-(4-(1-(4-(3,4-Dicarboxyphenoxy)phenyl)isopropyl)phenoxy)phthalic acid

Low dielectric constant High-frequency electronics 5G flexible printed circuits

Moisture-sensitive dianhydride monomers complicate polyimide R&D and production workflows. BPADA tetraacid (CAS 72066-79-6) eliminates this bottleneck by providing a hydrolytically stable tetraacid form that participates directly in polyamic acid formation without the storage and handling constraints of its dianhydride counterpart. - Enables polyimide films with Dk = 4.52 at 10 GHz and 1.91% water absorption for 5G flexible circuits. - Produces PEI membranes with CO₂/CH₄ selectivity of ~37.2, reducing gas separation capex. - Serves as the direct precursor to BPADA (CAS 38103-06-9), the dianhydride used in SABIC's ULTEM resin platform, ensuring supply chain continuity.

Molecular Formula C31H24O10
Molecular Weight 556.5 g/mol
CAS No. 72066-79-6
Cat. No. B12771451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-(1-(4-(3,4-Dicarboxyphenoxy)phenyl)isopropyl)phenoxy)phthalic acid
CAS72066-79-6
Molecular FormulaC31H24O10
Molecular Weight556.5 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=C(C=C1)OC2=CC(=C(C=C2)C(=O)O)C(=O)O)C3=CC=C(C=C3)OC4=CC=CC(=C4C(=O)O)C(=O)O
InChIInChI=1S/C31H24O10/c1-31(2,17-6-10-19(11-7-17)40-21-14-15-22(27(32)33)24(16-21)29(36)37)18-8-12-20(13-9-18)41-25-5-3-4-23(28(34)35)26(25)30(38)39/h3-16H,1-2H3,(H,32,33)(H,34,35)(H,36,37)(H,38,39)
InChIKeyXIMOUQMMBLNJJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bisphenol A Tetracarboxylic Acid Monomer for High-Performance Polyimide


3-(4-(1-(4-(3,4-Dicarboxyphenoxy)phenyl)isopropyl)phenoxy)phthalic acid (CAS 72066-79-6) is the tetraacid hydrolysis product and direct precursor to 4,4′-(4,4′-isopropylidenediphenoxy)bis(phthalic anhydride), commonly known as Bisphenol A dianhydride (BPADA, CAS 38103-06-9) [1]. This C31H24O10 tetracarboxylic acid (MW 556.52) serves as a strategic monomer for synthesizing poly(ether-imide)s and polyimides that combine the flexible isopropylidene linkage with ether-bridged phthalic acid termini . The tetraacid form offers distinct handling advantages over its dianhydride counterpart, including hydrolytic stability during storage and the ability to participate directly in polyamic acid formation without the moisture sensitivity that complicates dianhydride-based polymerizations [2].

Polymerization Direct polyamic acid route without dianhydride moisture sensitivity
Backbone Flexible isopropylidene-diphenoxy linkage enables low-dielectric, low-moisture films
Monomer form Tetraacid, hydrolysis-stable precursor to BPADA dianhydride

Why BPADA Tetraacid Cannot Be Substituted for Polyimide Procurement


Although multiple aromatic tetracarboxylic acids and dianhydrides (e.g., BTDA, ODPA, PMDA, BPDA) are commercially available for polyimide synthesis, the BPADA framework — and its tetraacid form CAS 72066-79-6 — produces polymers with a fundamentally different property profile that cannot be replicated by rigid or semi-rigid alternatives [1]. The dual ether linkages flanking the central isopropylidene group impart a unique combination of chain flexibility, free volume characteristics, and dielectric response that diverges measurably from both the high-rigidity PMDA/BPDA class and the mono-ether ODPA class [2]. Procurement specifications that require simultaneously low dielectric constant at high frequency, reduced moisture uptake, and melt processability will find that substituting a generic tetracarboxylic acid monomer leads to quantifiable performance deficits in the final polyimide film, coating, or composite [3].

Rigid dianhydrides (PMDA, BPDA) may increase dielectric constant and moisture uptake, shifting film performance.
Mono-ether ODPA monomers produce films with higher Dk and moisture absorption under comparable conditions.
Generic tetracarboxylic acids may not deliver simultaneous low dielectric, low moisture, and melt processability.

Quantitative Differentiation Evidence for BPADA Tetraacid


Dielectric Constant Reduction at 10 GHz for 5G Flexible Laminates

PI films derived from BPADA (and thus accessible via its tetraacid precursor CAS 72066-79-6) exhibit a lower dielectric constant (Dk) at 10 GHz compared to those based on mono-ether ODPA dianhydride, a common alternative for flexible electronics . This difference arises from BPADA's dual-ether, isopropylidene-containing backbone, which increases free volume and reduces dipole density relative to ODPA-based polymers [1]. In a direct comparative study of PI films, the OH–BPADA system recorded a dielectric constant of 4.52 versus 4.78 for OH–ODPA, representing a ~5.4% reduction [2].

Dielectric Constant (10 GHz)
Head-to-head
BPADA: 4.52 vs ODPA: 4.78 (−5.4%)
Supports lower signal loss for high-frequency laminate selection
OH–BPADA vs OH–ODPA film series
Low dielectric constant High-frequency electronics 5G flexible printed circuits

Moisture Absorption Reduction in Polyimide Films

Moisture absorption is a critical reliability parameter for polyimide films used in flexible electronics and packaging. In a direct comparative measurement, the OH–BPADA PI film exhibited a water absorption of 1.91%, compared to 3.68% for the OH–ODPA PI film [1]. This near twofold reduction is attributed to BPADA's more hydrophobic isopropylidene core and reduced polarity per unit volume versus the mono-ether ODPA structure [2]. Additional studies on 2-layer flexible copper clad laminates confirm that increasing BPADA content proportionally decreases moisture uptake, while ODPA-based films consistently retain higher water absorption due to their more polar backbone [3].

Water Absorption
Head-to-head
BPADA: 1.91% vs ODPA: 3.68% (−48%)
Supports humidity-stable dielectric performance
Immersion method
Low moisture uptake Polyimide film reliability Flexible electronics packaging

CO₂/CH₄ Permselectivity in Gas Separation Membranes

In gas separation membrane applications, the choice of dianhydride monomer fundamentally determines permeability–selectivity trade-offs. BPADA-based poly(ether-imide) membranes exhibit the highest CO₂/CH₄ permselectivity among commonly compared dianhydride systems, reaching approximately 37.2, compared to ~15.5 for 6FDA-based polymer under comparable conditions [1]. This superior selectivity is consistent with molecular dynamics simulations showing that BPADA yields the smallest accessible free volume (AFV) among dianhydrides in the order PMDA > BTDA~6FDA > ODPA > BPADA, which restricts larger CH₄ molecules while permitting CO₂ transport [2]. The O₂/N₂ selectivity follows the same trend: BPADA-based polymer achieves ~8.4 versus ~6.3 for ODPA-based polymer [3].

CO₂/CH₄ Selectivity
Cross-study
BPADA ≈ 37.2, 6FDA ≈ 15.5 (2.4×)
Highest reported permselectivity supports membrane stage reduction
Pure gas permeation
Gas separation membrane CO₂/CH₄ selectivity Polyimide membrane materials

Melt Processing Window for Thermoplastic Polyimide Fabrication

The isopropylidene moiety in the BPADA backbone imparts a much lower melt viscosity at low temperature compared to rigid dianhydride systems such as BPDA or PMDA, providing a wider processing window for thermoplastic polyimide fabrication [1]. An acetylene-terminated pre-polyimide synthesized from BPADA and 3-ethynylaniline exhibited this enhanced melt flow behavior, enabling processing at temperatures where rigid-dianhydride systems would remain solid or require impractically high temperatures [2]. After curing at 250 °C, the resulting BPADA-based polyimide film achieved a glass transition temperature (Tg) of 363 °C and 5% weight loss temperatures (Td₅) of 490 °C in N₂ and 492 °C in air, demonstrating that the processing advantage does not come at the expense of final thermal stability [3].

Melt Processability
Class-level
Reported lower melt viscosity at low temperature
Wider processing window for thermoplastic fabrication
Data to verify, structural flexibility inference
Melt processability Polyimide processing window Thermoplastic polyimide fabrication

Mechanical Toughness in Photosensitive Polyimide Films

A soluble photosensitive polyimide precursor synthesized from BPADA (accessible from CAS 72066-79-6) and fluorinated diamine HFBAPP, with HEMA as photosensitive group, yielded a transparent PSPI film with optimized mechanical properties: toughness of 12.69 MJ/m³, Young's modulus of 2.86 GPa, elongation at break of 21.16%, and tensile strength of 92.68 MPa [1]. The formation of polyacrylate–polyimide interpenetrating polymer networks (IPNs) was identified as pivotal for preserving mechanical integrity during photopatterning [2]. While direct comparator data with PMDA- or BPDA-based PSPI systems under identical HEMA loading is not available, the toughness value of 12.69 MJ/m³ significantly exceeds typical values reported for rigid-dianhydride PSPI films (commonly 3–8 MJ/m³ range for highly crosslinked systems), attributable to BPADA's flexible backbone enabling energy-dissipating IPN formation [3].

PSPI Toughness
Supporting
BPADA: 12.69 MJ/m³ vs Rigid: 3–8 MJ/m³
Higher toughness envelope reduces cracking risk
IPN formation context
Photosensitive polyimide Mechanical toughness Lithographic insulation patterns

Epoxy Toughening with Block Co-Polyimide

A hydroxyl-functionalized block co-polyimide synthesized from BPADA (the dianhydride form of CAS 72066-79-6), 4,4′-diaminodiphenyl ether (ODA), and 3,3′-dihydroxybenzidine (HAB) was evaluated as a toughening agent for tetrafunctional epoxy resin [1]. At only 5 wt% loading, the BPADA-ODA/HAB co-polyimide simultaneously increased impact strength by 184% and tensile strength by 150% relative to neat tetrafunctional epoxy [2]. This dual enhancement — improving both toughness and strength — is rare among epoxy tougheners and is attributed to the BPADA segment's ability to reduce crosslinking density while forming nano-sized phase-separated domains that activate additional energy dissipation mechanisms [3]. In contrast, conventional tougheners such as CTBN rubber or thermoplastic poly(ether sulfone) typically improve impact strength at the expense of tensile strength and thermal stability.

Epoxy Toughening
Head-to-head
Impact +184%, Tensile +150% at 5 wt%
Simultaneous strength-toughness enhancement
Neat tetrafunctional epoxy baseline
Epoxy toughening Block co-polyimide Aerospace composite matrix

Optimal Procurement and Application Scenarios


5G Flexible Copper Clad Laminate Film Manufacturing

Manufacturers of high-frequency flexible printed circuits for 5G infrastructure should procure BPADA tetraacid (CAS 72066-79-6) or its dianhydride form for polyimide film synthesis when the dielectric constant at 10 GHz must remain below 4.6. The quantitative evidence demonstrates that BPADA-based PI films achieve Dk = 4.52 versus 4.78 for ODPA-based films , a difference that directly reduces signal transmission loss in millimeter-wave circuits. Combined with the 1.91% water absorption (vs. 3.68% for ODPA) [1], these films maintain dielectric stability under humid operating conditions, making them the specification-justified choice over ODPA- or PMDA-based FCCL films when both low Dk and low moisture uptake are required.

Natural Gas Sweetening Membrane Fabrication

For membrane-based CO₂ separation from natural gas or biogas, BPADA-derived poly(ether-imide) membranes offer a CO₂/CH₄ selectivity of ~37.2, approximately 2.4× higher than 6FDA-based membranes (~15.5) . This selectivity advantage enables membrane system designs with fewer stages to achieve pipeline-specification methane purity, directly reducing capital expenditure and footprint. Procurement of CAS 72066-79-6 as the tetraacid monomer precursor is warranted when the application specification prioritizes selectivity over absolute permeability, and where the BPADA monomer's commercial availability at scale (as demonstrated by SABIC's SD1100P BPADA powder product line) provides supply chain reliability [1].

Aerospace Epoxy Composite Toughening

Composite manufacturers serving the aerospace sector should specify BPADA-derived hydroxyl-functionalized block co-polyimides for toughening tetrafunctional epoxy matrices when specifications demand simultaneous improvements in impact resistance and tensile strength. The documented 184% impact strength and 150% tensile strength increases at only 5 wt% loading represent a unique toughening profile that neither conventional CTBN rubber nor thermoplastic tougheners can deliver without sacrificing thermal performance. Procurement of BPADA tetraacid as the foundational monomer for synthesizing BPADA-ODA/HAB co-polyimide tougheners is justified for advanced composite applications where post-cure Tg must exceed 200 °C while achieving >2× toughness.

Photosensitive Polyimide Patterning for IC Lithographic Insulation

Semiconductor packaging engineers developing photosensitive polyimide (PSPI) formulations for lithographic insulation patterns should select BPADA as the dianhydride component — accessible from CAS 72066-79-6 tetraacid — when film toughness during thermal cycling is a critical-to-quality parameter. The BPADA/HFBAPP/HEMA PSPI system achieves a toughness of 12.69 MJ/m³ with 21.16% elongation at break , substantially exceeding the 3–8 MJ/m³ typical of rigid-dianhydride PSPI films. This toughness advantage directly translates to reduced cracking and delamination failures during the thermal excursions encountered in IC packaging and subsequent device operation.

Application
Selection Property
Validation Focus
5G flexible copper clad laminate films
Low dielectric constant and moisture uptake at high frequency
Dielectric performance and moisture stability under operating conditions
Natural gas sweetening membranes
High CO₂/CH₄ permselectivity
Membrane stage reduction and purity compliance
Aerospace epoxy composite toughening
Simultaneous impact and tensile strength enhancement
Mechanical performance and thermal stability after high-temperature cure
IC lithographic insulation patterns
High mechanical toughness and elongation in PSPI films
Cracking resistance under thermal cycling and pattern integrity
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